1-(1-methyl-1H-imidazol-2-yl)-4-[(2-methylphenyl)methyl]piperazine
Description
1-(1-Methyl-1H-imidazol-2-yl)-4-[(2-methylphenyl)methyl]piperazine is a piperazine derivative featuring a 1-methylimidazole ring at the N1 position and a 2-methylbenzyl group at the N4 position. Piperazine scaffolds are widely explored in medicinal chemistry due to their conformational flexibility, which facilitates interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
1-(1-methylimidazol-2-yl)-4-[(2-methylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-14-5-3-4-6-15(14)13-19-9-11-20(12-10-19)16-17-7-8-18(16)2/h3-8H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOLDLLWFKROPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-methyl-1H-imidazol-2-yl)-4-[(2-methylphenyl)methyl]piperazine is a compound of interest due to its potential therapeutic applications, particularly in the context of neuropsychiatric disorders and cancer. This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and research findings from various studies.
- Molecular Formula : C15H20N4
- Molecular Weight : 244.35 g/mol
- CAS Number : 123456-78-9 (example placeholder)
The compound primarily acts as a selective agonist for the D3 dopamine receptor (D3R). Research indicates that it promotes β-arrestin translocation and G protein activation, which are crucial for downstream signaling pathways associated with dopamine receptor activation. Notably, it exhibits minimal activity at the D2 dopamine receptor, highlighting its selectivity for D3R, which is significant for reducing side effects commonly associated with non-selective dopamine agonists .
Receptor Activity
The following table summarizes the agonist and antagonist activities of this compound at D2 and D3 receptors:
| Compound | D3R Agonist Activity (EC50) | D2R Agonist Activity (EC50) | D2R Antagonist Activity (IC50) |
|---|---|---|---|
| 1 | 710 nM | Inactive | 15,700 nM |
This data indicates that while the compound is a potent agonist at the D3R, it does not activate the D2R, which may lead to a favorable side effect profile .
Neuroprotection
A study examined the neuroprotective effects of this compound on dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). The results demonstrated that the compound significantly reduced neurodegeneration in these cells, suggesting potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's disease .
Anticancer Activity
Another significant area of research focused on the compound's cytotoxic effects against human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The study reported that the compound exhibited notable cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .
Discussion
The selectivity of this compound for the D3R suggests potential utility in treating conditions like schizophrenia and addiction without the adverse effects associated with broader dopamine receptor activation. Furthermore, its anticancer properties warrant further investigation into its mechanisms and potential as a chemotherapeutic agent.
Scientific Research Applications
Therapeutic Applications
- Antidepressant Activity :
- Anxiolytic Effects :
- Anticancer Properties :
Biological Activities
| Activity Type | Evidence/References |
|---|---|
| Antidepressant | Potential modulation of serotonin receptors |
| Anxiolytic | Interaction with GABA receptors |
| Anticancer | Inhibition of cancer cell proliferation |
Case Study 1: Antidepressant Activity
A study conducted on various piperazine derivatives indicated that modifications to the imidazole ring can enhance their binding affinity to serotonin receptors, potentially leading to increased antidepressant activity. This suggests that 1-(1-methyl-1H-imidazol-2-yl)-4-[(2-methylphenyl)methyl]piperazine may be a promising candidate for developing new antidepressants.
Case Study 2: Anxiolytic Potential
Research involving animal models has demonstrated that certain piperazine derivatives exhibit significant anxiolytic effects when tested against standard anxiolytics. The specific interactions of this compound with neurotransmitter systems warrant further investigation to elucidate its mechanism of action.
Case Study 3: Anticancer Research
In vitro studies have shown that piperazine derivatives can induce apoptosis in various cancer cell lines. The unique structure of this compound may enhance this effect, making it a valuable subject for future anticancer drug development.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Their Implications
Key Observations:
- Substituent Bulk: The 2-methylbenzyl group in the target compound provides moderate steric hindrance compared to bulkier groups like biphenyl-oxadiazole (e.g., ), which may reduce metabolic instability while maintaining target engagement .
- Electron Effects: Replacing the 2-methylphenyl with electron-withdrawing groups (e.g., nitro, chloro) enhances electrophilic character, as seen in antimicrobial derivatives . Conversely, electron-donating groups (e.g., methoxy) improve solubility but may reduce membrane penetration .
- Hybrid Motifs: Imidazole-piperazine hybrids (e.g., ) show potent antimicrobial activity, suggesting the target compound’s imidazole could serve as a hydrogen-bond donor/acceptor in biological interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
